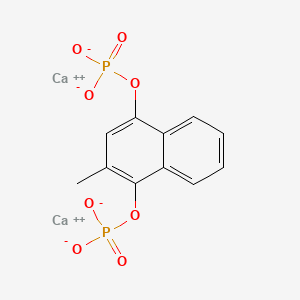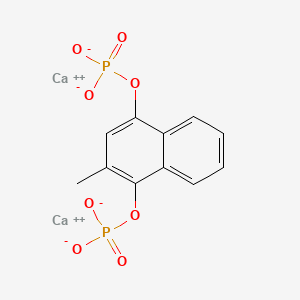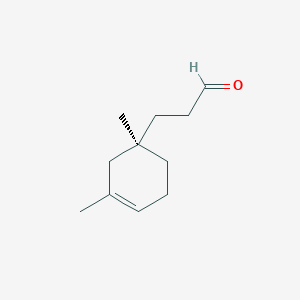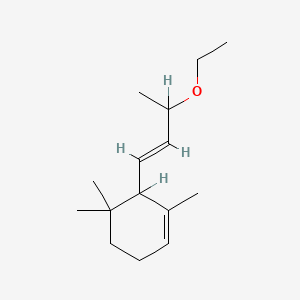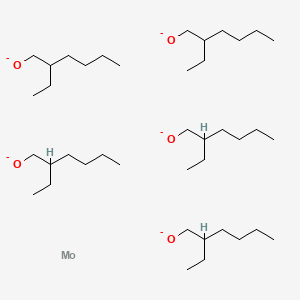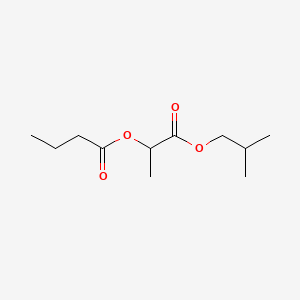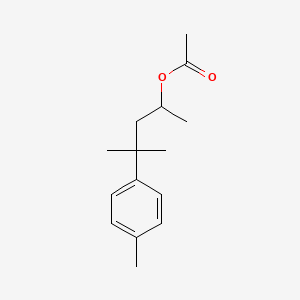
2,6-Dimethyl-1-(3-sulphonatopropyl)pyridinium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Dimethyl-1-(3-sulphonatopropyl)pyridinium is a chemical compound with the molecular formula C10H15NO3S and a molecular weight of 229.296 g/mol It is known for its unique structure, which includes a pyridinium ring substituted with two methyl groups at positions 2 and 6, and a sulphonatopropyl group at position 1
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethyl-1-(3-sulphonatopropyl)pyridinium typically involves the reaction of 2,6-dimethylpyridine with 3-chloropropanesulfonic acid under basic conditions. The reaction proceeds through nucleophilic substitution, where the pyridine nitrogen attacks the carbon atom of the chloropropanesulfonic acid, leading to the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
2,6-Dimethyl-1-(3-sulphonatopropyl)pyridinium can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonate group to a sulfonic acid or other reduced forms.
Substitution: The sulfonate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Sulfonic acids, reduced sulfur compounds.
Substitution Products: Various substituted pyridinium derivatives.
Aplicaciones Científicas De Investigación
2,6-Dimethyl-1-(3-sulphonatopropyl)pyridinium has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating certain diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2,6-Dimethyl-1-(3-sulphonatopropyl)pyridinium involves its interaction with specific molecular targets, such as enzymes or receptors. The sulphonatopropyl group can enhance the compound’s solubility and binding affinity, allowing it to effectively modulate biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
2,6-Dimethylpyridine: Lacks the sulphonatopropyl group, making it less soluble and less reactive in certain contexts.
1-(3-Sulphonatopropyl)pyridinium: Lacks the methyl groups at positions 2 and 6, affecting its chemical properties and reactivity.
Uniqueness
2,6-Dimethyl-1-(3-sulphonatopropyl)pyridinium is unique due to the presence of both the methyl groups and the sulphonatopropyl group, which confer distinct chemical and physical properties. These structural features make it a versatile compound with diverse applications in various fields.
Propiedades
Número CAS |
93803-26-0 |
|---|---|
Fórmula molecular |
C10H15NO3S |
Peso molecular |
229.30 g/mol |
Nombre IUPAC |
3-(2,6-dimethylpyridin-1-ium-1-yl)propane-1-sulfonate |
InChI |
InChI=1S/C10H15NO3S/c1-9-5-3-6-10(2)11(9)7-4-8-15(12,13)14/h3,5-6H,4,7-8H2,1-2H3 |
Clave InChI |
SZXKBAYUORLNCA-UHFFFAOYSA-N |
SMILES canónico |
CC1=[N+](C(=CC=C1)C)CCCS(=O)(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


